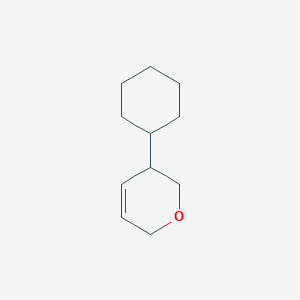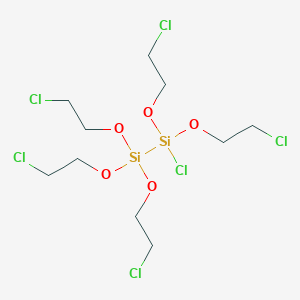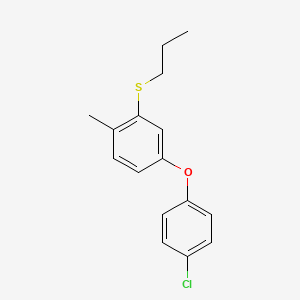![molecular formula C9H6BrF3N2O3 B14593636 N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide CAS No. 61390-95-2](/img/structure/B14593636.png)
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It consists of a bromomethyl group, a nitrophenyl group, and a trifluoroacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The resulting product is then subjected to further reactions to introduce the trifluoroacetamide group. The bromination step often employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction of the nitro group can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroacetamide group can influence the compound’s solubility and stability, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Shares the bromomethyl and nitro groups but lacks the trifluoroacetamide group.
N-(4-Bromomethylphenyl)-2,2,2-trifluoroacetamide: Similar structure but without the nitro group.
Uniqueness
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is unique due to the presence of all three functional groups (bromomethyl, nitrophenyl, and trifluoroacetamide) in a single molecule
Eigenschaften
CAS-Nummer |
61390-95-2 |
|---|---|
Molekularformel |
C9H6BrF3N2O3 |
Molekulargewicht |
327.05 g/mol |
IUPAC-Name |
N-[4-(bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6BrF3N2O3/c10-4-5-1-2-6(3-7(5)15(17)18)14-8(16)9(11,12)13/h1-3H,4H2,(H,14,16) |
InChI-Schlüssel |
SSUMYOSHMVPVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


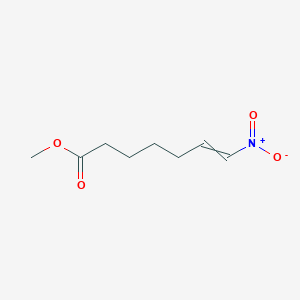

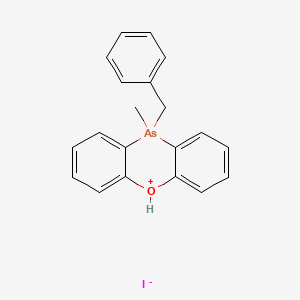
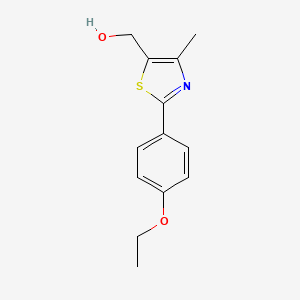
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
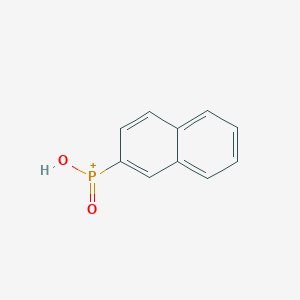
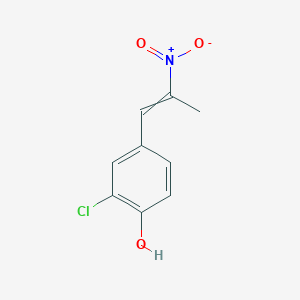
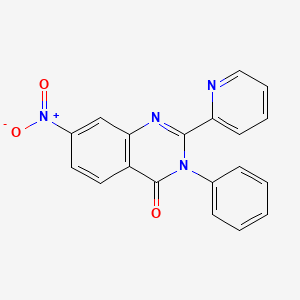
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
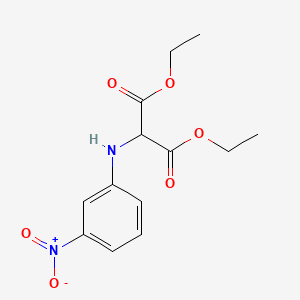
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
